ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Overview
Description
ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, a carbamoylmethoxy group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carbamoylmethoxy Group: This step involves the reaction of the indole derivative with chloroformate and an amine to introduce the carbamoylmethoxy group.
Attachment of the Dimethylamino Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the indole derivative reacts with a dimethylamino phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oximes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbamoyl group.
Substitution: Nucleophilic substitution reactions can be performed on the dimethylamino phenyl group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
ETHYL 5-(CARBAMOYLMETHOXY)-1-[4-(DIMETHYLAMINO)PHENYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with similar compounds such as:
Indole-3-carboxylates: These compounds share the indole core but differ in their substituents, leading to different chemical and biological properties.
Dimethylamino phenyl derivatives: These compounds have the dimethylamino phenyl group but lack the indole core, resulting in different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-1-[4-(dimethylamino)phenyl]-2-methylindole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-28-22(27)21-14(2)25(16-8-6-15(7-9-16)24(3)4)19-11-10-17(12-18(19)21)29-13-20(23)26/h6-12H,5,13H2,1-4H3,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMDCGPGRYREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.